molecular formula C18H22N2O3S B11459750 2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11459750
M. Wt: 346.4 g/mol
InChI Key: ITTDFMSHNWACDX-UHFFFAOYSA-N
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Description

2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex heterocyclic compound It features a unique structure that combines a cyclopentyl group, dimethoxy groups, and a thioxo group within an imidazoisoquinoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step organic reactions. One common approach is the cyclocondensation reaction, where starting materials such as cyclopentanone derivatives and appropriate amines are reacted under controlled conditions. The reaction often requires the use of catalysts like sodium alkoxide (sodium ethoxide or sodium methoxide) to facilitate the formation of the imidazoisoquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazoisoquinoline core can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the imidazoisoquinoline core can produce tetrahydro derivatives.

Scientific Research Applications

2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is unique due to its combination of a cyclopentyl group, dimethoxy groups, and a thioxo group within an imidazoisoquinoline framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-cyclopentyl-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C18H22N2O3S/c1-22-15-8-11-7-14-17(21)20(13-5-3-4-6-13)18(24)19(14)10-12(11)9-16(15)23-2/h8-9,13-14H,3-7,10H2,1-2H3

InChI Key

ITTDFMSHNWACDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4CCCC4)OC

Origin of Product

United States

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